molecular formula C20H24N4O3S B5852812 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide

Cat. No.: B5852812
M. Wt: 400.5 g/mol
InChI Key: AIOKOHGBNRPQFY-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide typically involves multiple stepsThe final step involves the formation of the propanamide moiety through a condensation reaction with the appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imine group can interact with nucleophilic sites in enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-6-9-27-17-8-7-16(11-18(17)26-5)12-21-24-19(25)15(4)28-20-22-13(2)10-14(3)23-20/h6-8,10-12,15H,1,9H2,2-5H3,(H,24,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKOHGBNRPQFY-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.